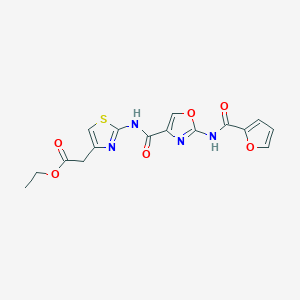

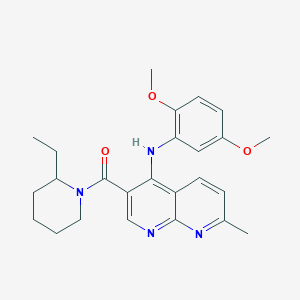

![molecular formula C16H14BrNO3 B2681501 (E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-methylbenzoate CAS No. 331459-82-6](/img/structure/B2681501.png)

(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-methylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-methylbenzoate, often referred to as BMPMA, is a synthetic compound that has recently been studied for its potential applications in the fields of medicine and science. BMPMA is an organobromide compound, which is composed of an aromatic ring with a bromine atom and a methylene group attached to it. BMPMA has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Additionally, BMPMA has been shown to be a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of learning and memory.

Aplicaciones Científicas De Investigación

Photodynamic Therapy and Photosensitization

One study explores the synthesis and characterization of new zinc phthalocyanine compounds, including derivatives that share structural similarities with "(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-methylbenzoate". These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activities

Another research focus is on the synthesis of novel 1,2,4-triazole derivatives, from reactions involving ester ethoxycarbonylhydrazones with primary amines. These derivatives have been screened for antimicrobial activities, showing good to moderate activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Fungicidal Applications

Research into (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues demonstrates their potential as fungicidal agents. A practical synthesis method yielded compounds with moderate to high activities against several phytopathogenic fungi, suggesting their utility in crop protection strategies (Yang et al., 2017).

Antioxidant Activity

Isolation and characterization of bromophenols from the marine red alga Rhodomela confervoides, which include structures related to the given compound, have shown potent antioxidant activities. These natural compounds outperform traditional antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid in scavenging free radicals, indicating potential applications in food preservation and nutraceuticals (Li, Xiao-Ming Li, Gloer, & Wang, 2011).

Synthetic Pathways and Characterization

Studies on the synthesis and crystal structures of derivatives closely related to "this compound" provide insights into their potential applications in various fields, including materials science and organic chemistry. These works highlight the versatility and reactivity of such compounds, offering pathways for the development of novel materials and pharmaceuticals (Zhu & Qiu, 2011).

Propiedades

IUPAC Name |

[(E)-(5-bromo-2-methoxyphenyl)methylideneamino] 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c1-11-3-5-12(6-4-11)16(19)21-18-10-13-9-14(17)7-8-15(13)20-2/h3-10H,1-2H3/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJXOWZLBRLFEE-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)ON=CC2=C(C=CC(=C2)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O/N=C/C2=C(C=CC(=C2)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2681418.png)

![(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione](/img/structure/B2681420.png)

![Methyl 2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2681428.png)

![(3R)-3-(5-chlorothiophen-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2681429.png)

![Ethyl 3-(4-chlorophenyl)-5-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2681431.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-methylpropanoate](/img/structure/B2681432.png)

![Ethyl 6-bromo-5-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2681436.png)

![7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione](/img/structure/B2681437.png)

![3-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2681440.png)